molecular formula C19H19N3O2 B2665011 N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide CAS No. 1092341-70-2

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

Cat. No.: B2665011
CAS No.: 1092341-70-2
M. Wt: 321.38
InChI Key: XNRMSYRPLAAQJP-UHFFFAOYSA-N
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Description

N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a phenyl group substituted with a methyl group at the para position. Heterocycles like 1,2,4-oxadiazoles are pivotal in medicinal chemistry due to their structural diversity, metabolic stability, and ability to engage in hydrogen bonding or π-π interactions with biological targets . While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate) highlight its planar heterocyclic core, which is critical for molecular recognition in drug design .

Properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-6-17(23)20-16-8-5-4-7-15(16)19-21-18(22-24-19)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRMSYRPLAAQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with 4-Methylphenyl Group: The oxadiazole intermediate is then coupled with a 4-methylphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the Butanamide Group: Finally, the phenyl group of the oxadiazole is reacted with butanoyl chloride in the presence of a base to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Materials Science: The compound is investigated for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

a. 4-(3-o-Tolyl-1,2,4-Oxadiazol-5-yl)phenol (Compound 203)

  • Structure: Contains a 1,2,4-oxadiazole ring linked to an o-tolyl group and a phenol substituent.
  • Molecular Formula : C₁₅H₁₂N₂O₂ (MW: 252.27 g/mol).
  • Properties : Crystalline solid (Rf = 0.54), synthesized via demethylation using boron tribromide .
  • However, the absence of the butanamide chain limits its ability to mimic peptide-like interactions.

b. 4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-N-[4-(4-Morpholinylcarbonyl)phenyl]butanamide

  • Structure : Features a morpholine carbonyl group and a 4-methoxyphenyl-substituted oxadiazole.
  • Molecular Formula : C₂₄H₂₆N₄O₅ (MW: 450.49 g/mol) .
  • This contrasts with the methylphenyl group in the target compound, which may favor lipophilicity and membrane permeability.

c. Methyl 2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]benzoate (Compound 121)

  • Structure : Shares the 3-(4-methylphenyl)-1,2,4-oxadiazole core with the target compound.
  • X-Ray Data : Planar oxadiazole ring with bond lengths (C–N: 1.30–1.34 Å, N–O: 1.36 Å) indicative of low aromaticity and heterodiene character .
  • Comparison : The ester group in 121 may confer hydrolytic instability compared to the amide group in the target compound, which is more resistant to metabolic degradation.
Physicochemical and Pharmacological Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide C₂₀H₂₁N₃O₂* 335.41* 4-Methylphenyl, butanamide Planar core, moderate lipophilicity
4-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)phenol C₁₅H₁₂N₂O₂ 252.27 o-Tolyl, phenol High polarity (Rf = 0.54)
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide C₂₄H₂₆N₄O₅ 450.49 4-Methoxyphenyl, morpholine carbonyl Enhanced hydrogen bonding capacity
Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate C₁₇H₁₄N₂O₃ 294.31 4-Methylphenyl, methyl ester Planar ring, ester-driven instability

*Calculated based on structural similarity to evidence compounds.

Biological Activity

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by its unique five-membered ring containing nitrogen and oxygen. The structural formula is represented as follows:

C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2

The presence of the oxadiazole ring and aromatic groups contributes to its chemical reactivity and biological interactions.

This compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that similar oxadiazole derivatives can inhibit pro-inflammatory cytokines like IL-1β and IL-6. These compounds modulate inflammatory pathways by inhibiting the activation of NF-κB and STAT3 signaling pathways, which are crucial in inflammatory responses .
  • Antimicrobial Properties : Compounds within the oxadiazole class have demonstrated antimicrobial activity against various pathogens, making them candidates for further development in treating infections.

In Vitro Studies

In vitro experiments have highlighted the compound's potential in reducing mRNA expression levels of inflammatory markers. For instance, at a concentration of 10 µM, significant reductions in IL-6 and IL-1β mRNA expression were observed in treated human keratinocyte cells (HaCaT) compared to controls .

In Vivo Studies

In vivo studies further confirmed the anti-inflammatory properties of related compounds. For example, compounds similar to this compound showed reduced levels of TNF-α and ALT/AST enzymes in liver tissues following LPS-induced inflammation. This suggests a favorable safety profile with minimal hepatotoxicity .

Data Table: Biological Activity Summary

Activity Effect Reference
Anti-inflammatoryInhibition of IL-1β and IL-6 mRNA
AntimicrobialActivity against various pathogens
Hepatotoxicity AssessmentLower ALT/AST levels than control

Case Studies

  • Case Study on Inflammatory Response : A study evaluated the effects of this compound on LPS-induced inflammation in mice. Results indicated significant suppression of inflammatory cytokines without notable side effects on liver function markers.
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial activity of related oxadiazole derivatives. The results demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

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